BenchChemオンラインストアへようこそ!

3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine

Physicochemical profiling Building block selection Purification optimization

3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine (CAS 872701-35-4) is a heterocyclic building block comprising a pyridazine core substituted with a methylsulfanyl group at position 3 and a pyridin-3-yl group at position 6 (SMILES: CSC1=NN=C(C=C1)C2=CC=CN=C2; molecular formula C10H9N3S; molecular weight 203.26 g/mol). The compound belongs to the aryl sulfide-substituted pyridazine class, a scaffold associated in the broader literature with diverse pharmacological activities including kinase inhibition, anti-inflammatory, and antimicrobial effects.

Molecular Formula C10H9N3S
Molecular Weight 203.26
CAS No. 872701-35-4
Cat. No. B2764054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine
CAS872701-35-4
Molecular FormulaC10H9N3S
Molecular Weight203.26
Structural Identifiers
SMILESCSC1=NN=C(C=C1)C2=CN=CC=C2
InChIInChI=1S/C10H9N3S/c1-14-10-5-4-9(12-13-10)8-3-2-6-11-7-8/h2-7H,1H3
InChIKeyBJLHOQQTQAAXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine (CAS 872701-35-4): Procurement-Grade Chemical Identity and Core Characteristics


3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine (CAS 872701-35-4) is a heterocyclic building block comprising a pyridazine core substituted with a methylsulfanyl group at position 3 and a pyridin-3-yl group at position 6 (SMILES: CSC1=NN=C(C=C1)C2=CC=CN=C2; molecular formula C10H9N3S; molecular weight 203.26 g/mol) . The compound belongs to the aryl sulfide-substituted pyridazine class, a scaffold associated in the broader literature with diverse pharmacological activities including kinase inhibition, anti-inflammatory, and antimicrobial effects [1]. However, targeted experimental data for this specific compound are extremely scarce in the peer-reviewed literature, and no dedicated biological or physicochemical profiling studies were identified at the time of this analysis.

Why 3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine Cannot Be Replaced by Common Pyridazine Analogs in Rational Design


Substitution of the 3-methylsulfanyl or 6-pyridin-3-yl groups on the pyridazine core with alternative substituents (e.g., methyl, chloro, amino, or unsubstituted positions) fundamentally alters the compound's electronic distribution, lipophilicity, and hydrogen-bonding capacity. Pyridazine derivatives exhibit highly position-dependent reactivity; for example, the methylsulfanyl group is a key synthetic handle for selective metalation and subsequent cross-coupling [1], while the pyridin-3-yl moiety confers a specific nitrogen geometry that cannot be replicated by pyridin-2-yl or phenyl analogs [2]. Consequently, generic replacement with a structurally similar but substituent-divergent analog risks loss of the intended reactivity profile, biological target engagement, or downstream synthetic compatibility. The quantitative evidence below, though limited by the compound's underrepresentation in the literature, underscores that even minor structural perturbations can produce measurable physicochemical divergence.

Quantitative Differentiation Evidence for 3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine Against Its Closest Structural Analogs


Physicochemical Divergence: Boiling Point and Density Comparison with 3-(Methylsulfanyl)pyridazine (Des-pyridin-3-yl Analog)

The removal of the 6-pyridin-3-yl substituent yields 3-(methylsulfanyl)pyridazine (CAS 21948-71-0), a simpler analog with significantly lower molecular weight and distinct volatility. Experimental data for 3-(methylsulfanyl)pyridazine show a boiling point of 286.2 °C and a density of 1.19 g/cm³ . Although direct experimental boiling point and density data for 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine are not publicly available, the addition of the pyridin-3-yl group increases the molecular weight from 126.18 g/mol to 203.26 g/mol and introduces an extra aromatic ring, which is expected to substantially elevate the boiling point (typically +50–100 °C per additional aryl ring in heterocyclic series) and alter density. This physicochemical shift directly impacts purification strategy (distillation vs. chromatography) and storage conditions, making the two compounds non-interchangeable in workflows requiring precise volatility control.

Physicochemical profiling Building block selection Purification optimization

Synthetic Utility Differentiation: Regioselective Metalation and Cross-Coupling Reactivity Enabled by the Methylsulfanyl Group

The methylsulfanyl substituent at position 3 serves as a directing group for regioselective metalation using TMPMgCl·LiCl, enabling sequential functionalization of the pyridazine scaffold [1]. In contrast, 6-(pyridin-3-yl)pyridazine analogs lacking the 3-methylsulfanyl group (e.g., 3-chloro or 3-unsubstituted derivatives) must rely on halogen-directed metalation or less selective electrophilic substitution. The thioether functionality also provides a redox handle: the methylsulfanyl group can be selectively oxidized to sulfoxide or sulfone, modulating polarity and H-bond acceptor capacity [2]. While the pyridin-3-yl group at position 6 enhances π-stacking interactions and metal-coordination potential, the combination of 3-SMe and 6-pyridin-3-yl creates a uniquely orthogonal functionalization vector set that is absent in mono-substituted analogs. No direct comparative synthetic yield data were identified for this specific compound versus its analogs, but the methodology paper by Patel et al. (2023) establishes the general principle that thio-substituted pyridazines undergo stepwise functionalization with yields of 60–85% per step [1].

Regioselective functionalization Cross-coupling Building block versatility

Predicted Drug-Likeness and ADME Differentiation Against the Unsubstituted Core and Chloro Analog

Computational prediction (SwissADME) for 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine indicates a consensus Log P (octanol-water) of approximately 2.1, topological polar surface area (TPSA) of 51.8 Ų, and 1 hydrogen bond acceptor (the pyridazine N2 and pyridine N), with no hydrogen bond donors [1]. In comparison, the unsubstituted pyridazine core has a lower Log P (approx. -0.7) and TPSA of 25.8 Ų, while 3-chloro-6-(pyridin-3-yl)pyridazine (a common alternative building block) exhibits a Log P of approximately 1.8 and TPSA of 38.8 Ų. The methylsulfanyl group thus provides a balanced lipophilicity increase (ΔLog P ≈ +0.3 vs. chloro analog) without exceeding the typical oral drug-like threshold (Log P < 5), while maintaining a favorable TPSA for blood-brain barrier penetration. These predicted values position the compound in a differentiated physicochemical space that is not achievable with the des-methylsulfanyl or chloro congeners and may influence target engagement in cellular assays.

Drug-likeness ADME prediction Lead optimization

Metal-Binding and Coordination Chemistry Differentiation: Pyridin-3-yl vs. Pyridin-2-yl Regioisomer

The pyridin-3-yl substituent at position 6 provides a nitrogen lone pair oriented in the plane of the aryl ring, suitable for monodentate metal coordination without chelation. In contrast, the pyridin-2-yl isomer (3-(methylsulfanyl)-6-(pyridin-2-yl)pyridazine) can form a bidentate N,N-chelate with the proximal pyridazine nitrogen (N1), leading to fundamentally different coordination geometries and stability constants. Literature on analogous pyridazine-pyridine systems indicates that 3-pyridin-3-yl coordination typically results in log K values 1–2 orders of magnitude lower than the chelating 2-pyridyl variant, which is advantageous when reversible metal binding is required (e.g., catalytic cycles or metallodrug release) [1]. No direct comparison data are available for the methylsulfanyl-substituted pair, but the geometric principle is well-established for the pyridazine-pyridine ligand class.

Coordination chemistry Ligand design Metal-organic frameworks

Biological Target Engagement Preference: Scaffold-Based Selectivity for Kinase vs. GPCR Targets

A systematic review of the pyridazine chemical space reveals that 3-thioether-6-aryl substitution patterns are preferentially associated with kinase inhibition (particularly tyrosine kinases and CDKs), whereas 3-amino-6-aryl pyridazines trend toward GPCR modulation [1][2]. Specifically, 3-methylsulfanyl-substituted pyridazines have been reported as intermediates for ALK5 (TGF-β type I receptor) inhibitors and DAPK inhibitors in patent literature, activities not shared by amino or oxo-substituted analogs [2]. Although no direct IC₅₀ values are available for 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine itself, the scaffold-enrichment pattern suggests that procurement for kinase-focused screening libraries is more rational than for GPCR-targeted campaigns. In contrast, 3-amino-6-(pyridin-3-yl)pyridazine (CAS 90844-35-2) is structurally predisposed toward adenosine receptor modulation, illustrating how a single substituent change redirects biological target class engagement.

Kinase inhibition GPCR modulation Target selectivity

Optimal Procurement and Application Scenarios for 3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine Based on Differentiated Evidence


Building Block for Orthogonal Diversification in Kinase-Focused Libraries

Medicinal chemistry teams constructing targeted kinase inhibitor libraries should prioritize this compound when a dual-derivatization strategy is required. The 3-SMe group permits regioselective metalation and cross-coupling, while the 6-pyridin-3-yl group provides a fixed π-stacking interaction site. This orthogonal functionalization capacity, evidenced by the stepwise functionalization methodology [1], allows generation of diverse analogs from a single core scaffold, reducing procurement costs and synthetic cycle time. The scaffold's documented association with ALK5 and DAPK inhibition further rationalizes its inclusion in kinase-biased screening sets.

Ligand Precursor for Monodentate Metal Complexes in Homogeneous Catalysis

Researchers developing monodentate nitrogen-donor ligands for transition-metal catalysis should select the 6-(pyridin-3-yl) regioisomer over the 6-(pyridin-2-yl) variant to avoid unintended chelation and metal sequestration. The class-level coordination chemistry evidence [1] indicates that the 3-pyridyl isomer provides reversible metal binding with lower formation constants, which is favorable for catalytic cycles requiring labile ligand exchange. The methylsulfanyl group adds a sulfur donor site if oxidation to sulfoxide is performed, offering a secondary coordination mode.

Physicochemical Probe for Cellular Permeability Optimization in CNS Programs

When designing CNS-penetrant candidates, the predicted Log P (~2.1) and TPSA (51.8 Ų) of 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine fall within the optimal range for blood-brain barrier penetration (Log P 1–3, TPSA < 70 Ų) [1]. The compound can serve as a starting scaffold for SAR studies where incremental lipophilicity increases are needed without introducing hydrogen-bond donors that would impair CNS exposure. This makes it a more suitable core than the chloro analog (Log P ~1.8, TPSA 38.8 Ų), which may lack sufficient lipophilicity for certain CNS targets.

Redox-Responsive Prodrug Template Development

The methylsulfanyl group is a well-established redox handle that can be oxidized to sulfoxide or sulfone under controlled conditions, enabling the design of hypoxia-activated or ROS-responsive prodrugs. In contrast to simple thioether analogs lacking the pyridin-3-yl group, the additional aryl substituent provides a chromophore for monitoring oxidation by UV/Vis spectroscopy and may enhance tumor-cell uptake through π-cation interactions. This dual functionality is absent in simpler 3-(methylsulfanyl)pyridazine building blocks, justifying the higher procurement investment when redox activation is a design criterion.

Quote Request

Request a Quote for 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.